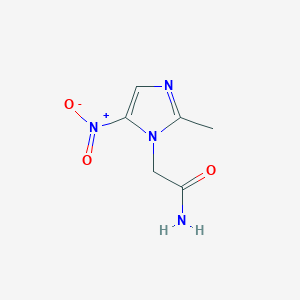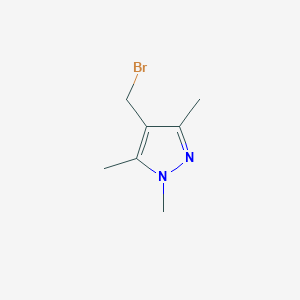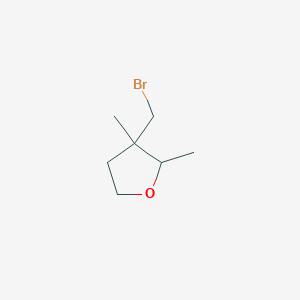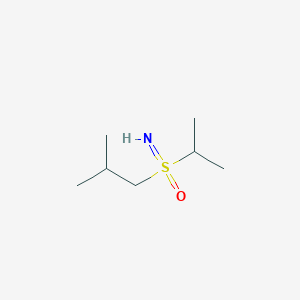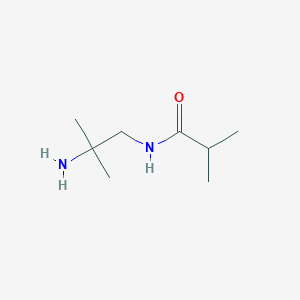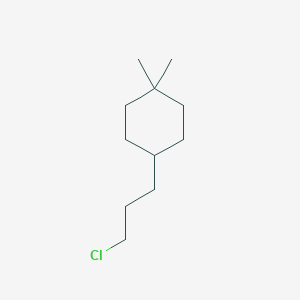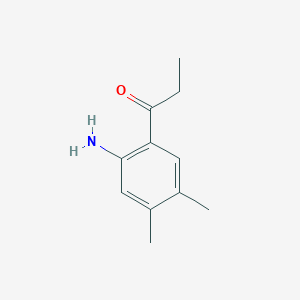
1-(2-Amino-4,5-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4,5-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, along with a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(2-Amino-4,5-dimethylphenyl)propan-1-one involves several steps. One common method includes the reaction of 2,4-dimethylacetophenone with ammonia or an amine under specific conditions to introduce the amino group . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
1-(2-Amino-4,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Amino-4,5-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.
Comparison with Similar Compounds
1-(2-Amino-4,5-dimethylphenyl)propan-1-one can be compared with similar compounds such as 1-(4-(Dimethylamino)phenyl)propan-1-one . While both compounds have similar structural features, the position and nature of the substituents on the phenyl ring can significantly influence their chemical properties and biological activities. The unique arrangement of functional groups in this compound makes it distinct and valuable for specific research applications.
Similar Compounds
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 2-Amino-1-(2,5-dimethylphenyl)propan-1-one
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-amino-4,5-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)9-5-7(2)8(3)6-10(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
FZOSTSVHZPXLNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
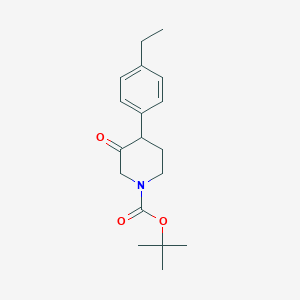
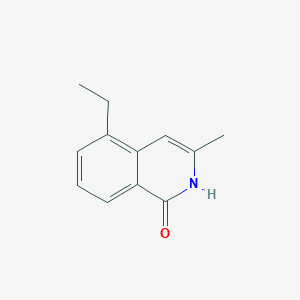

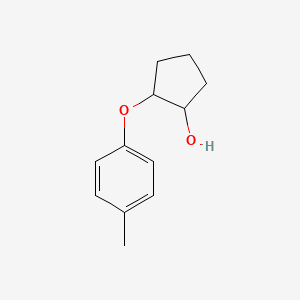

![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
